molecular formula C20H23N3O B6135673 N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)cyclopentanecarboxamide

N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)cyclopentanecarboxamide

Cat. No. B6135673
M. Wt: 321.4 g/mol
InChI Key: RGLCFUPJIUVVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)cyclopentanecarboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been suggested that it may work by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)cyclopentanecarboxamide in lab experiments is its potential to inhibit the activity of certain enzymes that are involved in the inflammatory response. This makes it a promising candidate for the development of new anti-inflammatory drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)cyclopentanecarboxamide. One direction is to further investigate its mechanism of action and to identify the specific enzymes that it inhibits. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to explore its potential use in the development of new anti-cancer drugs.

Synthesis Methods

The synthesis method of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)cyclopentanecarboxamide involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline with cyclopentanecarboxylic acid chloride in the presence of a base. The reaction yields N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)cyclopentanecarboxamide as the final product.

properties

IUPAC Name

N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20(15-9-4-5-10-15)23-18-12-6-11-17-16(18)13-21-19(22-17)14-7-2-1-3-8-14/h1-3,7-8,13,15,18H,4-6,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLCFUPJIUVVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CCCC3=NC(=NC=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)cyclopentanecarboxamide

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